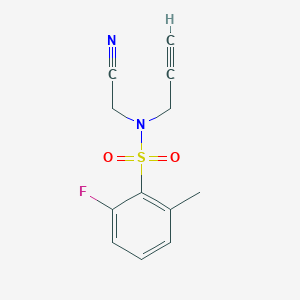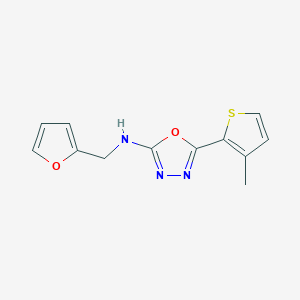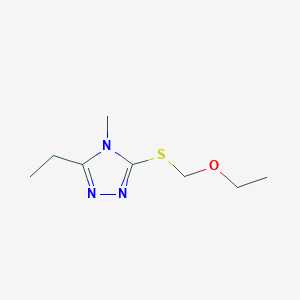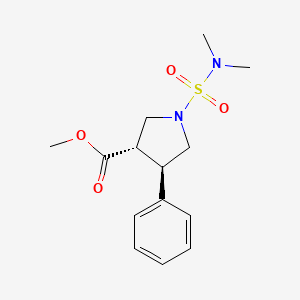
N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CFMS and is known for its unique properties that make it suitable for use in research and experimentation. In
Aplicaciones Científicas De Investigación
CFMS has a wide range of applications in scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been found to have potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. CFMS has also been used in the development of new drugs and has shown promising results in preclinical trials.
Mecanismo De Acción
The mechanism of action of CFMS is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a decrease in the growth and proliferation of cancer cells and can also reduce inflammation in the brain, which is beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
CFMS has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-proliferative effects. It has also been found to have neuroprotective properties, which make it a potential treatment option for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CFMS is its unique chemical properties, which make it suitable for use in a wide range of experiments. It is also relatively easy to synthesize, which makes it accessible to researchers. However, CFMS has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on CFMS, including exploring its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Further research is also needed to fully understand its mechanism of action and to develop more effective drugs based on its properties. Additionally, research on the potential side effects and toxicity of CFMS is needed to ensure its safety for use in humans.
Conclusion
In conclusion, N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide is a chemical compound with unique properties that make it suitable for use in scientific research. It has potential applications in the treatment of various diseases and has shown promising results in preclinical trials. Further research is needed to fully understand its mechanism of action and to develop more effective drugs based on its properties.
Métodos De Síntesis
The synthesis of CFMS involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 2-fluoro-6-methylbenzenesulfonyl chloride with propargylamine to form N-prop-2-ynyl-2-fluoro-6-methylbenzenesulfonamide. This intermediate product is then reacted with cyanomethyl lithium to form the final product, N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-fluoro-6-methyl-N-prop-2-ynylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-3-8-15(9-7-14)18(16,17)12-10(2)5-4-6-11(12)13/h1,4-6H,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHWOJPQGJYSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)S(=O)(=O)N(CC#C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B6625121.png)
![N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide](/img/structure/B6625123.png)
![(4aR,7aS)-1-(4-fluoro-3-methoxyphenyl)sulfonyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625127.png)
![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]methanesulfonamide](/img/structure/B6625136.png)
![1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6625139.png)
![2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid](/img/structure/B6625146.png)

![3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B6625156.png)
![N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide](/img/structure/B6625175.png)
![[(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B6625179.png)
![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one](/img/structure/B6625182.png)
![3-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B6625197.png)